[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol
CAS No.: 1932616-77-7
Cat. No.: VC11711094
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.
![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol - 1932616-77-7](/images/structure/VC11711094.png)
Specification
CAS No. | 1932616-77-7 |
---|---|
Molecular Formula | C6H12FNO |
Molecular Weight | 133.16 g/mol |
IUPAC Name | [(2S,4S)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |
Standard InChI | InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6-/m0/s1 |
Standard InChI Key | PVVBFPXFGPDGGN-WDSKDSINSA-N |
Isomeric SMILES | CN1C[C@H](C[C@H]1CO)F |
SMILES | CN1CC(CC1CO)F |
Canonical SMILES | CN1CC(CC1CO)F |
Introduction
Synthesis and Characterization
Synthetic routes to [(2S,4S)-4-fluoro-1-methyl-pyrrolidin-2-yl]methanol typically involve stereoselective fluorination and hydroxymethylation steps. A common strategy employs pyrrolidine precursors subjected to fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride), followed by oxidation and reduction sequences to introduce the hydroxymethyl group. For example:
-
Fluorination: (2S,4R)-4-hydroxy-1-methyl-pyrrolidine-2-carboxylate is treated with DAST to yield the fluorinated intermediate.
-
Reduction: The carboxylate group is reduced to a hydroxymethyl moiety using lithium aluminum hydride (LiAlH) or borane complexes.
Challenges in synthesis include maintaining stereochemical fidelity during fluorination and minimizing racemization. Industrial-scale production often leverages catalytic asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric excess .
Physical and Chemical Properties
[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol is a liquid at room temperature, with a purity of ≥95% in commercial samples . Its solubility profile suggests miscibility with polar organic solvents like methanol and dichloromethane, though aqueous solubility is limited.
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Physical State | Liquid | |
Purity | ≥95% | |
Storage Conditions | 2–8°C (refrigerated) | |
Boiling Point | Not reported | – |
The compound’s fluorinated pyrrolidine core contributes to its metabolic stability, a desirable trait in prodrug design. Computational models predict a logP (partition coefficient) of ~0.5, indicating moderate hydrophilicity .
Analytical Methods
Quality control and characterization rely on advanced analytical techniques:
-
NMR Spectroscopy: , , and NMR confirm structural integrity and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers, ensuring ≥98% enantiomeric excess .
-
Mass Spectrometry: Electrospray ionization (ESI-MS) validates molecular weight ( 133.17 for [M+H]) .
Biological Properties and Applications
-
Enzyme Inhibition: Fluorinated pyrrolidines often act as transition-state analogs for proteases and kinases .
-
Antiviral Activity: Similar compounds show efficacy against RNA viruses by interfering with viral replication machinery .
Table 3: Comparative Bioactivity of Pyrrolidine Analogs
Compound | Target | IC | Source |
---|---|---|---|
(2S,4R)-4-fluoro-1-methyl | SARS-CoV-2 M | 12 µM | |
(2S,4S)-4-fluoro-1-methyl | Not reported | – | – |
Current Research and Future Directions
Recent studies focus on:
-
Stereoselective Synthesis: Developing cost-effective routes to high-purity (2S,4S) configurations.
-
Prodrug Development: Conjugating the hydroxymethyl group to antiviral agents to enhance bioavailability.
-
Computational Modeling: Predicting binding affinities for kinase targets using molecular docking simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume